2-Fluoro-L-histidine
Description
Significance of Fluorinated Amino Acid Analogs in Biochemical Research
The introduction of fluorine into amino acids creates valuable analogs for biochemical studies due to fluorine's unique properties. walshmedicalmedia.comfu-berlin.de As the most electronegative element, fluorine's presence can significantly alter the physicochemical properties of an amino acid's side chain, such as its acidity (pKa), hydrophobicity, and conformational preferences. walshmedicalmedia.comfu-berlin.de These modifications allow researchers to fine-tune and probe biological systems with high precision.
Key applications of fluorinated amino acid analogs include:
Enhanced Protein Stability: The incorporation of fluorinated amino acids can increase the thermal and chemical stability of peptides and proteins. oup.com
Probing Enzyme Mechanisms: By replacing a natural amino acid with a fluorinated counterpart, the role of specific residues in enzyme active sites and catalytic mechanisms can be elucidated. walshmedicalmedia.comresearchgate.net For example, altering the pKa of a residue can reveal its function as a proton donor or acceptor. researchgate.net
Investigating Protein Interactions: These analogs are used to study protein-ligand and protein-protein interactions, as the fluorine atom can influence binding affinities and molecular recognition. walshmedicalmedia.com
¹⁹F NMR Spectroscopy: Fluorine has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. wichita.edu Incorporating a fluorinated amino acid provides a sensitive, residue-specific probe to monitor protein folding, conformational changes, and interactions, as the ¹⁹F NMR signal is highly sensitive to the local chemical environment and there is no background signal in biological systems. walshmedicalmedia.comwichita.edu
Historical Context of 2-Fluoro-L-histidine Discovery and Early Studies
Research into this compound emerged in the 1970s as part of a broader interest in amino acid analogs as potential antimetabolites. A pivotal early study in 1976 identified this compound as an inhibitor of enzyme induction. walshmedicalmedia.com Subsequent research in 1978 further detailed its antimetabolic activities, establishing that the compound could inhibit protein synthesis. cymitquimica.comnih.gov These initial findings demonstrated that 2-FHis could be recognized by the cellular machinery but would ultimately disrupt normal metabolic processes, highlighting its potential as a biochemical probe. nih.gov The synthesis of 2-FHis was often achieved from its 2-amino counterpart, 2-amino-L-histidine, through chemical reactions. researchgate.netacs.org These foundational studies set the stage for its later, more nuanced applications in protein engineering and mechanistic enzymology.
Rational Design Principles for Halogenated Amino Acid Analogs
The design of halogenated amino acid analogs is a rational strategy in chemical biology aimed at systematically modifying peptide and protein properties. mdpi.comnih.gov The choice to introduce a halogen, particularly fluorine, is based on well-understood stereoelectronic effects. fu-berlin.de
The primary design principles include:
Modulating Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine has a profound impact on the pKa of nearby ionizable groups. fu-berlin.de The rational design of 2-FHis is a prime example of this principle. The fluorine atom at the C-2 position of the imidazole (B134444) ring dramatically lowers the side chain's pKa.
| Compound | Side Chain pKa |
| L-Histidine | ~6.0 |
| This compound | ~1.2 |
| 4-Fluoro-L-histidine | ~1.7 |
| Data sourced from multiple references. walshmedicalmedia.com |
This significant reduction means that at physiological pH (~7.4), the imidazole ring of 2-FHis is permanently deprotonated and cannot function as a proton shuttle, unlike native histidine. walshmedicalmedia.com This allows researchers to design experiments that specifically test the hypothesis that histidine protonation is a required step in a biological mechanism. wichita.edu
Altering Molecular Interactions: The inductive effect of the fluorine atom changes the bond lengths and angles within the imidazole ring compared to L-histidine. nih.gov This electronic perturbation can influence hydrogen bonding capabilities and other non-covalent interactions. nih.gov
| Parameter | L-Histidine | This compound |
| N(2)—C(6)—N(3) angle | 112.2° | 115.7° |
| C(6)—N(3) bond length | 1.327 Å | 1.292 Å |
| C(4)—N(3) bond length | 1.382 Å | 1.405 Å |
| Structural data from single-crystal X-ray crystallography. nih.gov |
These structural changes reflect the increased sp² character and altered π-bond character in the ring due to fluorine's electron-withdrawing effect, a key consideration in its design as a probe. nih.govresearchgate.net
Creating Unique Spectroscopic Probes: As mentioned, the ¹⁹F nucleus is ideal for NMR studies. wichita.edu The rational design of fluorinated amino acids provides a powerful tool for gaining high-resolution structural and dynamic information about a specific site within a large protein. rsc.org
Detailed Research Findings
The unique properties of this compound have been leveraged in a variety of detailed research studies. For instance, its inability to be protonated at physiological pH was critically used to study the pore formation mechanism of the anthrax toxin protective antigen (PA). walshmedicalmedia.com By biosynthetically incorporating 2-FHis into PA, researchers demonstrated that pore formation was inhibited, providing strong evidence that the protonation of a specific histidine residue is a key trigger in the toxin's mechanism of action. walshmedicalmedia.comwichita.edu
In the field of enzymology, 2-FHis has been used to probe substrate specificity. In a surprising finding, the sulfoxide (B87167) synthase enzyme OvoA, which is involved in the biosynthesis of ovothiol A, was found to process 2-FHis with almost the same efficiency as its natural substrate, L-histidine. rsc.org This result was unexpected because the fluorine atom makes the imidazole ring significantly more electron-poor. rsc.org This finding challenged previous mechanistic hypotheses for the enzyme and suggested that the reaction does not depend on the nucleophilicity of the imidazole ring, providing crucial insight into the enzyme's catalytic strategy. rsc.orgmdpi.com
Structure
3D Structure
Properties
CAS No. |
57212-36-9 |
|---|---|
Molecular Formula |
C6H8FN3O2 |
Molecular Weight |
173.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8FN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1 |
InChI Key |
OYHWICVZBUWSBK-BYPYZUCNSA-N |
SMILES |
C1=C(NC(=N1)F)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(NC(=N1)F)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC(=N1)F)CC(C(=O)O)N |
Other CAS No. |
57212-36-9 |
Synonyms |
2-fluoro-L-histidine 2-fluorohistidine 2-fluorohistidine, (L)-isome |
Origin of Product |
United States |
Chemical Synthesis Methodologies for 2 Fluoro L Histidine
Classical Synthetic Routes to 2-Fluoro-L-histidine
The foundational methods for synthesizing this compound have paved the way for its use in biochemical and medicinal chemistry research. These routes often involve multi-step processes, beginning with precursors that are then chemically modified to introduce the fluorine atom onto the imidazole (B134444) ring.
Photochemical Approaches Utilizing Diazonium Salts
A primary and historically significant method for the synthesis of this compound involves a photochemical reaction with a diazonium salt intermediate. This approach, a variation of the Balz-Schiemann reaction, has been a cornerstone in the preparation of fluoroimidazoles. acs.orggrantome.com The process generally begins with the diazotization of a suitably protected 2-amino-L-histidine derivative in a solution of tetrafluoroboric acid. acs.org
Irradiation of the resulting diazonium tetrafluoroborate (B81430) salt with ultraviolet light induces the decomposition of the diazonium group and the subsequent introduction of a fluorine atom onto the C-2 position of the imidazole ring. acs.orgresearchgate.net The photochemical Schiemann reaction was a key innovation that enabled the first synthesis of ring-fluorinated imidazoles, including this compound. nih.gov This method has been applied to produce not only 2-fluoroimidazole but also other derivatives like 4-fluoroimidazole. acs.org
Modifications and Improvements in Existing Synthetic Procedures
Initial photochemical syntheses of this compound faced challenges, including low yields and the formation of byproducts due to the harsh reaction conditions. researchgate.net Consequently, several modifications have been developed to improve the efficiency and purity of the final product.
One significant improvement involves conducting the photochemical reaction at reduced temperatures, typically between -10°C and 0°C. This modification helps to minimize side reactions and degradation of the starting material and product. researchgate.net Another critical refinement has been in the choice of protecting groups for the amino and carboxyl functionalities of the parent histidine molecule. For instance, the use of a trifluoroacetyl group to protect the side-chain amine has been shown to be more effective than an acetyl group in certain related syntheses, as it is more labile and allows for deprotection under milder conditions. acs.org
Further modifications include optimizing the deprotection steps. For example, after the fluorination of N-acetyl-2-amino-L-histidine methyl ester, the subsequent hydrolysis of the ester and enzymatic deacylation of the acetyl group are crucial for obtaining the final this compound. acs.org In some procedures, trifluoroacetic anhydride (B1165640) was used in place of acetic anhydride for the initial protection of the amino group, which circumvents the need for the enzyme acylase I in the deprotection step. nih.gov The final hydrolysis of the N-trifluoroacetyl group can then be achieved using sodium hydroxide. nih.gov
Stereoselective Synthesis of this compound
Ensuring the correct stereochemistry (the L-configuration) is paramount for the biological applications of this compound. While classical routes often produce a racemic mixture that requires subsequent resolution, stereoselective synthesis aims to produce the desired enantiomer directly.
One of the challenges in the stereoselective synthesis of fluorinated histidines has been the potential for racemization during the synthetic sequence. psu.edu Asymmetric approaches have been investigated to overcome this. For the related compound, (S)-4-fluorohistidine, an enantioselective synthesis was developed using the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis. nih.gov This strategy involves the diastereoselective alkylation of a chiral auxiliary with a protected 4-fluoro-5-bromomethyl imidazole. nih.gov
While a direct application of this specific methodology to this compound is not detailed in the provided information, the principles of using chiral auxiliaries or catalysts are central to the stereoselective synthesis of amino acids. psu.edumdpi.com Such methods often involve the use of a chiral precursor that directs the stereochemical outcome of the reaction. mdpi.com For many fluorinated amino acids, enzymatic kinetic resolution of a racemic mixture, often using an acylase to selectively deacylate the L-enantiomer, has been a common method to obtain the enantiomerically pure product. nih.gov
Preparation of Labeled this compound for Advanced Spectroscopic Studies
Isotopically labeled compounds are invaluable tools in metabolic studies, mechanistic enzymology, and NMR-based structural biology. The synthesis of labeled this compound allows for detailed investigation of its biochemical fate and interactions.
The synthesis of α,β-di[³H]-2-fluoro-L-histidine has been reported, providing a radiolabeled tracer for biological studies. acs.org The general strategies for preparing isotopically labeled amino acids often involve introducing the isotope at an early stage of the synthesis. For instance, the synthesis of other labeled histidines has utilized precursors such as [¹³C]- or [¹⁵N]-thiocyanate to construct the imidazole ring with the desired isotope. nih.govrsc.org
Structural and Electronic Characterization of 2 Fluoro L Histidine
High-Resolution X-ray Crystallography of 2-Fluoro-L-histidine and Derivatives
Single-crystal X-ray crystallography has been employed to determine the three-dimensional structure of this compound, revealing the precise structural perturbations induced by the highly electronegative fluorine atom. nih.gov The compound crystallizes in the orthorhombic space group P2₁2₁2₁, and its structure has been resolved to high precision, allowing for detailed analysis. nih.govresearchgate.net
Analysis of Fluorine Inductive Effects on Imidazole (B134444) Ring Geometry
The potent inductive effect of the fluorine atom, stemming from its high electronegativity, is a primary driver of structural changes within the 2-FHis molecule. nih.govacs.org The fluorine atom at the C-2 position of the imidazole ring withdraws electron density from the ring system. nih.gov This electron-withdrawing effect leads to a cascade of changes in bond lengths and angles compared to the canonical L-histidine. nih.gov
A key observation is the alteration of the N(2)—C(6)—N(3) bond angle within the imidazole ring, which increases to 115.7(2)° from 112.2(2)° in L-histidine. nih.gov This widening is consistent with an increase in the sp² character at the fluorine-substituted carbon atom (C6 in the crystal structure, corresponding to C2 of the imidazole). nih.gov Concurrently, the angles at the nitrogen atoms N(2) and N(3) are reduced. nih.gov The bond between the C-2 carbon and the adjacent nitrogen (C(6)-N(3)) is shortened to 1.292(3) Å, compared to 1.327(3) Å in L-histidine, indicating an increase in π-bond character. nih.govresearchgate.netnih.gov Conversely, the N(3)-C(4) bond is elongated to 1.405(3) Å from 1.382(2) Å. nih.gov These modifications underscore the significant redistribution of electron density within the heterocyclic ring due to fluorination.
| Parameter | This compound | L-Histidine | Reference |
|---|---|---|---|
| N(2)—C(6)—N(3) Angle | 115.7(2)° | 112.2(2)° | nih.gov |
| N(2) Angle | 104.9(2)° | 106.9(2)° | nih.gov |
| N(3) Angle | 102.7° | 104.9(2)° | nih.gov |
| C(6)—N(3) Bond Length | 1.292(3) Å | 1.327(3) Å | nih.gov |
| N(3)—C(4) Bond Length | 1.405(3) Å | 1.382(2) Å | nih.gov |
Comparative Structural Analysis with Canonical L-Histidine
The shortening of the C2-N3 bond and the lengthening of the N3-C4 bond are clear indicators of this electronic perturbation. nih.gov The angle around the substituted C2 carbon is notably wider in 2-FHis, while the internal angles at the adjacent ring nitrogens are compressed relative to L-histidine. nih.gov These geometric shifts are a direct consequence of the fluorine atom's powerful electron-withdrawing nature, which reshapes the electronic landscape of the imidazole ring. nih.govscribd.com
Impact of Fluorination on Intramolecular Hydrogen Bonding Networks
Fluorination at the C-2 position also influences the hydrogen bonding network of the amino acid. rsc.orgnih.gov In the crystal structure of 2-FHis, an intramolecular hydrogen bond is observed between the N(3) atom of the imidazole side-chain and the backbone amine N(1). nih.gov The distance between these two nitrogen atoms is 2.860(3) Å. nih.gov
This intramolecular hydrogen bond is notably longer than the corresponding bond in L-histidine, which has a length of 2.72 Å. nih.gov The increase in this bond length is another manifestation of the electron-withdrawing effect of the fluorine atom. By pulling electron density away from the imidazole ring, the fluorine substitution reduces the basicity and hydrogen bond acceptor strength of the N(3) nitrogen atom, resulting in a weaker and longer hydrogen bond. nih.govnih.gov
Protonation State Analysis of the 2-Fluoroimidazole Moiety
The most dramatic chemical consequence of C-2 fluorination in histidine is the profound alteration of the imidazole side chain's acidity. ontosight.ai This change has significant implications for the molecule's behavior in biological systems, particularly concerning its ability to participate in proton transfer reactions.
Quantitative Determination of the Reduced Side-Chain pKa
The imidazole side chain of canonical L-histidine has a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH. wikipedia.org In stark contrast, this compound exhibits a greatly reduced side-chain pKa, on the order of 1. nih.govresearchgate.netnih.govoalib.com This represents a drop of approximately 5 pKa units, making the 2-fluoroimidazole moiety a much stronger acid.
This drastic reduction is a direct result of the strong inductive electron-withdrawing effect of the fluorine atom. nih.govacs.org The fluorine atom stabilizes the deprotonated (neutral) form of the imidazole ring, thereby lowering the energy barrier for proton dissociation and significantly decreasing the pKa. scribd.com
| Compound | Side-Chain pKa | Reference |
|---|---|---|
| L-Histidine | ~6.0 | wikipedia.org |
| This compound | ~1 | nih.govresearchgate.netnih.govoalib.com |
Implications of Altered pKa for Proton Transfer Processes
The dramatically lowered pKa of 2-FHis has profound implications for its role in biological proton transfer processes. nih.govresearchgate.net While L-histidine is often found in enzyme active sites where its ability to shuttle protons at neutral pH is critical for catalysis, 2-FHis is unable to perform this function under similar conditions. wikipedia.org
At a physiological pH of ~7.4, the imidazole ring of L-histidine exists in a dynamic equilibrium between its protonated (positively charged) and neutral forms. wikipedia.org Conversely, given its pKa of ~1, the side chain of 2-FHis will be almost completely deprotonated and thus neutral at physiological pH. nih.govnih.gov This renders it incapable of acting as a proton donor and a much weaker proton acceptor than natural histidine. This property makes 2-FHis a valuable probe for investigating the importance of histidine protonation in enzyme mechanisms and other biomolecular interactions. nih.govnih.gov By replacing a key histidine with 2-FHis, researchers can test whether the proton-donating ability of that specific residue is essential for biological function. researchgate.net
Spectroscopic Investigations of Electronic Distribution
The electronic landscape of this compound is significantly influenced by the introduction of a highly electronegative fluorine atom at the C-2 position of the imidazole ring. This substitution induces notable changes in electron density, bond characteristics, and reactivity compared to its parent compound, L-histidine. Spectroscopic techniques are pivotal in elucidating these electronic perturbations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F and ¹H NMR, serves as a sensitive tool for probing the electronic environment within this compound. nih.gov Studies have shown that the chemical shifts of both fluorine and proton nuclei are responsive to changes in the protonation state of the imidazole ring. nih.gov
Upon acid titration, which leads to the protonation of the imidazole ring, the ¹⁹F NMR signal of this compound exhibits a downfield shift to a higher frequency. nih.gov This deshielding effect is attributed to a concomitant decrease in charge density on the fluorine atom as the ring becomes protonated. nih.gov Similarly, the ¹H chemical shifts for the fluoroisomer are also deshielded upon protonation of the imidazole ring. nih.gov These findings provide direct spectroscopic evidence of the electronic redistribution occurring within the molecule. The use of ¹⁹F NMR is a powerful method for studying biomolecular structure, dynamics, and ligand binding. nih.gov
| Nucleus | Observed Effect | Interpretation | Reference |
|---|---|---|---|
| ¹⁹F | Downfield (deshielded) chemical shift | Decrease in electron charge density on the fluorine atom | nih.gov |
| ¹H | Downfield (deshielded) chemical shift | General deshielding due to electron withdrawal by the protonated ring | nih.gov |
X-ray Crystallography
Single-crystal X-ray crystallography provides precise data on bond lengths and angles, which are direct manifestations of the molecule's underlying electronic structure. Analysis of the crystal structure of this compound reveals distinct differences when compared to L-histidine, primarily due to the strong inductive (electron-withdrawing) effect of the fluorine atom. nih.govresearchgate.net
The fluorine atom at the C-2 position (designated as C(6) in the crystal structure) pulls shared electrons from the adjacent nitrogen atoms in the ring. nih.govresearchgate.net This results in a significant shortening of the bond between the F-substituted carbon and the proximal ring nitrogen, indicating an increase in π-bond character. nih.govresearchgate.net Specifically, the N(2)—C(6)—N(3) angle is widened compared to L-histidine, which is consistent with an increase in the sp² character at the C(6) carbon. nih.govresearchgate.net Furthermore, the intramolecular hydrogen bond between the imidazole side-chain and the amine nitrogen is longer than in L-histidine, further reflecting the electron-withdrawing nature of the fluoro-substitution. nih.gov
| Parameter | This compound | L-histidine | Reference |
|---|---|---|---|
| N(2)—C(6)—N(3) Angle | 115.7 (2)° | 112.2 (2)° | nih.gov |
| C(6)—N(3) Bond Length | 1.292 (3) Å | 1.327 (3) Å | nih.gov |
| C(4)—N(3) Bond Length | 1.405 (3) Å | 1.382 (2) Å | nih.gov |
| Intramolecular N(3)···N(1) H-bond | 2.860 (3) Å | 2.72 Å | nih.gov |
UV-Visible and Infrared (IR) Spectroscopy
While specific, detailed UV-Vis and IR spectra for this compound are not extensively detailed in the literature, the electronic perturbations caused by the fluorine atom are expected to manifest in these spectroscopic techniques. The parent L-histidine molecule shows a characteristic UV absorption maximum at approximately 211 nm in water, which is associated with the π → π* transitions of the imidazole ring. photochemcad.com The introduction of the electron-withdrawing fluorine atom would alter the energy of these transitions, likely resulting in a spectral shift.
In IR spectroscopy, the vibrations of the imidazole ring and the various functional groups of L-histidine are well-characterized. researchgate.netresearchgate.net For this compound, the presence of the C-F bond would introduce a new, strong stretching vibration. Moreover, the inductive effect of fluorine would perturb the electronic environment of the entire imidazole ring, causing shifts in the frequencies of other characteristic vibrations, such as C-N and C=C stretching modes.
Biochemical Analog Functions of 2 Fluoro L Histidine
2-Fluoro-L-histidine as an Isosteric Replacement for L-Histidine
| Property | L-Histidine | This compound | Change due to Fluorination |
| Bond Angle (N-C-N) | 112.2 (2)° | 115.7 (2)° | Increase |
| Bond Length (C-N) | 1.327 (3) Å | 1.292 (3) Å | Decrease |
| Intramolecular H-Bond (N-N distance) | 2.72 Å | 2.860 (3) Å | Increase |
Table 1: Comparison of selected structural properties between L-Histidine and this compound. Data derived from single-crystal X-ray crystallography studies. nih.gov
Perturbation of Imidazole (B134444) Ring Reactivity and Tautomerism by Fluorination
The most profound functional consequence of fluorinating the histidine ring at the 2-position is the dramatic alteration of the imidazole side chain's electronic properties. The powerful electron-withdrawing nature of the fluorine atom significantly reduces the basicity of the imidazole nitrogen atoms. nih.govresearchgate.net This directly impacts the side chain's acid dissociation constant (pKa).
The pKa of the L-histidine imidazole side chain is approximately 6.0, which is close to physiological pH. walshmedicalmedia.comwichita.edu This allows it to act as both a proton donor and acceptor in biological systems, a key feature of its role in many enzyme active sites. nih.govrsc.org In stark contrast, the pKa of this compound is drastically lowered to a value of approximately 1.0-1.2. nih.govwalshmedicalmedia.comresearchgate.net Consequently, at physiological pH, the 2-FHis side chain is effectively unable to become protonated and exists almost exclusively in its neutral form. walshmedicalmedia.com This property makes 2-FHis an invaluable tool for investigating mechanisms that are proposed to depend on histidine protonation. researchgate.netnih.gov
Fluorination also influences the tautomeric state of the imidazole ring. The histidine side chain can exist in two neutral tautomeric forms: the Nτ-H (or N3-H) tautomer and the Nπ-H (or N1-H) tautomer. wichita.edursc.org Computational studies indicate that for 2-fluorohistidine, the Nτ-H tautomer is the predominantly formed, common state at neutral pH. researchgate.net This contrasts with 4-fluorohistidine, which almost exclusively forms the less common Nπ-H tautomer, highlighting how the position of fluorine substitution can be used to probe the role of specific tautomeric forms within biomolecules. researchgate.net
| Compound | Imidazole Ring pKa | Predominant Tautomer (Neutral pH) |
| L-Histidine | ~6.0 | Nτ-H (predominant) |
| This compound | ~1.0 - 1.2 | Nτ-H |
| 4-Fluoro-L-histidine | ~1.7 | Nπ-H |
Table 2: Comparison of the imidazole ring pKa and predominant tautomeric states for L-Histidine and its fluorinated analogs. walshmedicalmedia.comresearchgate.netwichita.edu
Modulation of Metal Ion Coordination Properties by this compound
Histidine residues are fundamental to the function of many metalloproteins, where they act as ligands, coordinating with transition metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). mdpi.commdpi.comnih.gov The coordination typically involves one or both of the imidazole nitrogen atoms, which must be deprotonated to donate their lone pair of electrons to the metal ion. mdpi.com The ability of histidine to chelate metal ions is crucial for both structural stability, as seen in zinc finger proteins, and for catalytic activity. rsc.org
The substitution of hydrogen with fluorine in this compound is expected to significantly modulate these metal-binding properties. The strong inductive effect of fluorine drastically reduces the electron density and nucleophilicity of the nitrogen atoms within the imidazole ring. nih.govresearchgate.net This decreased electron-donating ability would make 2-FHis a considerably weaker ligand for metal ions compared to the unmodified L-histidine.
While the very low pKa of 2-FHis ensures that its imidazole ring is deprotonated over a wide pH range, this does not necessarily translate to stronger metal binding. walshmedicalmedia.com The primary factor governing the strength of the coordination bond is the availability and donating capacity of the nitrogen's lone pair of electrons. The electron-withdrawing fluorine atom diminishes this capacity, thereby weakening potential interactions with metal cations. Therefore, incorporating 2-FHis in place of histidine can be used as a strategy to probe the functional importance of metal coordination at a specific site within a protein. If the substitution results in a loss of function, it provides strong evidence for the essential role of the histidine-metal ion interaction.
Applications in Enzymology and Mechanistic Studies
Probing Histidine Roles in Enzyme Catalysis
Histidine is a uniquely versatile amino acid in enzyme active sites, capable of acting as a nucleophile, a general acid-base catalyst, and a metal ion ligand. rsc.orgrsc.org Its imidazole (B134444) side chain has a pKa of approximately 6.0, allowing it to function as both a proton donor and acceptor at physiological pH. rsc.orgwalshmedicalmedia.com 2-Fluoro-L-histidine, by virtue of its altered electronics, serves as an invaluable tool to dissect these roles. ontosight.airesearchgate.net The substitution of a fluorine atom at the C-2 position of the imidazole ring pulls electron density away from the ring nitrogens, resulting in a substantial decrease in the side-chain pKa to a value of approximately 1.0-1.2. nih.govwalshmedicalmedia.com
Table 1: Comparison of L-Histidine and this compound Properties
| Property | L-Histidine | This compound | Reference(s) |
|---|---|---|---|
| Side-Chain pKa | ~6.0 | ~1.0 - 1.2 | nih.govwalshmedicalmedia.com |
| Protonation State at Physiological pH | Can be neutral or protonated | Almost exclusively neutral | walshmedicalmedia.com |
| Key Structural Feature | Imidazole ring | Imidazole ring with fluorine at C-2 | ontosight.ai |
| Effect of Fluorine | N/A | Electron-withdrawing, alters bond lengths and angles in the imidazole ring | nih.govwalshmedicalmedia.com |
The near-neutral pKa of the native histidine side chain means its protonation state can be modulated by the local environment, often acting as a pH-dependent switch or "trigger" for conformational changes or catalytic events. nih.gov Because the pKa of 2-FHis is so low, it remains unprotonated even in acidic environments where a normal histidine would be positively charged. walshmedicalmedia.comnih.gov This property makes it an ideal analog to test hypotheses related to the necessity of histidine protonation for a specific biological function.
A prominent example is the study of the anthrax toxin protective antigen (PA). nih.gov PA is a protein that forms pores in the host cell endosome, a process thought to be triggered by the low pH of this compartment. nih.gov It was proposed that the protonation of key histidine residues was the critical trigger for the conformational change from a prepore to a pore structure. nih.gov To test this, researchers biosynthetically incorporated 2-FHis into PA. nih.govresearchgate.net While the soluble 2-FHis-labeled prepore could still form a pore at low pH, the 2-FHis-PA, when bound to its cellular receptor, was unable to undergo this low pH-induced pore formation. nih.gov This finding provided strong evidence that the protonation of one or more histidine residues is indeed the crucial trigger for pore formation, but only after the protein is engaged with its receptor, which strengthens hydrogen bonds to the histidine ring and makes the protonation event even more critical. nih.gov
Histidine residues are frequently found as central components of catalytic charge-relay systems, shuttling protons to activate nucleophiles or stabilize transition states. rsc.orgnih.gov The ability to act as both a proton donor (in its protonated form) and a proton acceptor (in its neutral form) is key to this role. rsc.org Substituting a catalytic histidine with 2-FHis effectively ablates this capability at physiological pH. Since 2-FHis is a very poor proton donor or acceptor under these conditions, its incorporation can help confirm whether general acid-base catalysis by a specific histidine is essential for enzyme activity. walshmedicalmedia.com If the substitution of histidine with 2-FHis leads to a dramatic loss of function, it points to the essentiality of the proton-shuttling capability of the native residue. nih.gov This approach allows researchers to distinguish the role of proton transfer from other potential functions of the histidine residue, such as maintaining structural integrity. rsc.org
This compound as a Substrate for Specific Enzymes
Beyond its use as a mechanistic probe via site-directed mutagenesis, 2-FHis can also serve directly as a substrate for certain enzymes, providing further insights into their catalytic mechanisms and substrate tolerance. ontosight.ai
Histidine ammonia-lyase (HAL) is an enzyme that catalyzes the first step in the catabolism of histidine, performing an α,β-elimination of ammonia (B1221849) to produce urocanic acid. pu-toyama.ac.jpnih.gov The enzyme features a unique electrophilic 4-methylidene-imidazole-one (MIO) prosthetic group in its active site. pu-toyama.ac.jpresearchgate.net Studies have shown that HAL exhibits activity towards modified histidine substrates, including 2-fluoro-histidine. pu-toyama.ac.jp The ability of HAL to process this analog indicates that the enzyme can tolerate the electronic changes imparted by the fluorine atom on the imidazole ring. Research on the related compound 4-fluoro-L-histidine has shown that C-H bond breakage is at least partially rate-determining for the deamination reaction catalyzed by HAL, a finding that helps to elucidate the enzyme's kinetic mechanism. nih.gov
A compelling case of 2-FHis as a substrate is found in the biosynthesis of ovothiol A. The first and key step is catalyzed by OvoA, a non-heme iron(II)-dependent sulfoxide (B87167) synthase that couples L-histidine with L-cysteine. rsc.orgrsc.org Remarkably, OvoA accepts this compound as a highly efficient substrate, converting it to 2-fluoro-5-L-histidyl-L-cysteine sulfoxide with nearly the same efficiency as the native L-histidine. rsc.orgnih.gov This is surprising because fluorination is known to increase the redox potential of aromatic rings, making them more electron-poor. rsc.orgrsc.org
Table 2: Enzymatic Processing of L-Histidine Analogs
| Enzyme | Substrate | Product | Efficiency/Observation | Reference(s) |
|---|---|---|---|---|
| Histidine Ammonia-Lyase (HAL) | This compound | 2-Fluoro-urocanic acid | HAL is active toward 2-FHis. | pu-toyama.ac.jp |
| Ovothiol Synthase A (OvoA) | This compound | 2-Fluoro-5-L-histidyl-L-cysteine sulfoxide | Processed with almost the same efficiency as L-histidine. | rsc.orgnih.gov |
| Ovothiol Synthase A (OvoA) | D-Histidine | Mixture of C2 and C5 modified products | Tolerated as a substrate. | rsc.orgnih.gov |
The efficient processing of 2-FHis by OvoA provided critical evidence for refining its catalytic mechanism. rsc.org Several potential mechanisms had been proposed for the C-S bond formation. One such proposal involved a one-electron oxidation of the imidazole ring, a chemically difficult step. rsc.org However, the observation that the electron-poor this compound is an excellent substrate, combined with the absence of a significant kinetic isotope effect, argued against this pathway being rate-limiting or even occurring. rsc.orgnih.gov
Instead, the data strongly support an alternative mechanism in which an iron(III)-superoxide complex in the enzyme generates an L-cysteine thiyl radical. rsc.orgrsc.org This nucleophilic radical then attacks the imidazole ring of histidine, which acts as an electrophilic target. rsc.orgrsc.org In this "thiol-ene" type mechanism, the presence of an electron-withdrawing fluorine atom on the imidazole ring would not be expected to inhibit the reaction and is well-tolerated, consistent with the experimental findings. rsc.orgrsc.org Therefore, the use of 2-FHis as a substrate was instrumental in distinguishing between proposed mechanistic pathways for this novel class of sulfoxide synthase enzymes.
Allosteric Modulation and Conformational Dynamics Studies
The strategic incorporation of unnatural amino acids into proteins has become a powerful tool for elucidating complex biochemical processes. This compound (2-FHis), a synthetic analog of L-histidine, is particularly valuable for investigating the nuanced roles of histidine residues in enzyme function, specifically in the context of allosteric modulation and conformational dynamics. Its utility stems from a significant alteration in its chemical properties induced by the fluorine atom.
The substitution of a fluorine atom at the C-2 position of the imidazole ring dramatically lowers the side chain's pKa value to approximately 1.0-1.2, a stark contrast to the pKa of about 6.0 for natural histidine. nih.govwalshmedicalmedia.com This profound change means that at physiological pH, the imidazole ring of 2-FHis is unable to be protonated, effectively silencing its ability to act as a proton donor or acceptor in catalytic or binding events. walshmedicalmedia.com By replacing a native histidine with 2-FHis, researchers can directly probe whether the protonation state of that specific histidine is a critical trigger for conformational changes, protein-ligand interactions, or allosteric regulation. walshmedicalmedia.comontosight.ai
A prominent example of using 2-FHis to study conformational dynamics is in the investigation of the anthrax toxin protective antigen (PA). walshmedicalmedia.com PA is a membrane protein that, upon binding to its cellular receptor, oligomerizes to form heptameric or octameric pores, a process involving significant conformational changes. walshmedicalmedia.com These changes allow other components of the toxin to enter the cell. walshmedicalmedia.com Studies have indicated that the protonation of key histidine residues is a crucial trigger for this pore formation. walshmedicalmedia.com By globally replacing histidine residues with 2-FHis in the PA protein, researchers were able to directly test this hypothesis. The 2-FHis-labeled PA exhibited altered stability and a reduced ability to form pores and translocate other toxin components. walshmedicalmedia.com This provided strong evidence that the protonation of histidine is a key mechanistic step that initiates the large-scale conformational transition required for the protein's function. walshmedicalmedia.com
This approach of residue-specific labeling with fluorinated amino acids is a broadly applicable strategy. walshmedicalmedia.com Techniques such as 19F-NMR spectroscopy can leverage the presence of the fluorine atom in 2-FHis to monitor protein conformational changes and detect protein-ligand interactions in real-time. walshmedicalmedia.com Furthermore, this compound has been suggested for use as a fluorescent resonance probe to identify specific areas within tissues. cymitquimica.com While not a direct allosteric modulator itself, 2-FHis serves as an indispensable probe for dissecting the molecular switches, such as protonation events, that often underpin allosteric regulation and drive the essential conformational dynamics of proteins and enzymes. walshmedicalmedia.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-histidine |
Incorporation into Proteins and Peptides for Structural and Functional Research
Biosynthetic Incorporation of 2-Fluoro-L-histidine into Recombinant Proteins
Biosynthetic incorporation allows for the production of recombinant proteins containing 2-FHis within a cellular or cell-free environment. This approach is essential for studying the effects of the analog in the context of a fully folded protein. ontosight.ai
Two primary strategies are employed to incorporate unnatural amino acids (UAAs) like 2-FHis into proteins biosynthetically: residue-specific replacement and site-specific incorporation.
Residue-Specific Incorporation: This method involves the global replacement of a specific natural amino acid with an unnatural analog. A common approach utilizes auxotrophic bacterial strains, such as E. coli mutants, that are incapable of synthesizing a particular amino acid, in this case, L-histidine. rsc.orgmdpi.com When these cells are grown in a medium depleted of histidine but supplemented with 2-FHis, the cellular machinery incorporates the analog into every position normally occupied by a histidine residue in the proteome. rsc.org This technique has been successfully used for the biosynthetic incorporation of both 2-FHis and 4-fluorohistidine. rsc.org
Site-Specific Incorporation: For more precise studies, it is often desirable to replace only a single, specific histidine residue within a protein. This is achieved by expanding the genetic code. acs.org The most common method involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize an unnatural amino acid and a nonsense codon, typically the amber stop codon (TAG). acs.orgnih.gov Researchers have evolved pyrrolysyl-tRNA synthetase (PylRS) mutants that can charge their corresponding tRNA (tRNAPyl) with various histidine analogs, which are then incorporated into a target protein at the site of the engineered TAG codon. acs.org While specific PylRS systems have been developed for analogs like 3-methyl-histidine, this general methodology provides a powerful framework for the site-specific incorporation of a wide array of UAAs, including 2-FHis, into proteins in both prokaryotic and eukaryotic cells. acs.orgnih.gov
| Strategy | Description | Advantages | Limitations |
| Residue-Specific (Auxotrophy) | Global replacement of all instances of a natural amino acid with an analog in an auxotrophic host. rsc.orgmdpi.com | Technically simpler to implement; allows for global assessment of the analog's effect. | Can lead to protein misfolding or toxicity if the analog is poorly tolerated. pnas.org Not suitable for studying the role of a single residue. |
| Site-Specific (Genetic Code Expansion) | Incorporation of a single unnatural amino acid at a predetermined site using an orthogonal aaRS/tRNA pair and a nonsense codon. acs.orgnih.gov | Precise control over the location of the analog; ideal for probing the function of individual residues. | Requires more complex molecular biology tools; incorporation efficiency can be variable. rsc.org |
The efficient production of proteins labeled with 2-FHis requires the optimization of the chosen expression system, whether it be bacterial, mammalian, or cell-free.
In bacterial systems, particularly with auxotrophic strains, the relative concentrations of the fluorinated analog and any residual natural amino acid are critical for achieving high incorporation efficiency. mdpi.com
For expression in mammalian cells, such as Human Embryonic Kidney (HEK293T) cells, a key parameter is the timing of the media switch. unifi.it To prevent cellular toxicity and reduced protein yield, cells are often allowed to grow for a period (e.g., 8-24 hours post-transfection) before the standard medium is replaced with one containing the fluorinated amino acid. unifi.itnih.govjove.com This approach has been shown to enable the controlled incorporation of fluorinated aromatic amino acids into proteins expressed in human cells. unifi.it
Cell-free protein synthesis (CFPS) systems offer another powerful platform, providing direct control over all reaction components, including the concentration of amino acids. researchgate.netacs.org By optimizing the concentrations of reagents, CFPS can be used to efficiently produce proteins labeled with fluorinated amino acids for analysis by methods like 19F NMR. researchgate.net
Solid-Phase Peptide Synthesis of this compound Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis and is widely used to create peptides containing unnatural amino acids like 2-FHis. mdpi.combachem.com The method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comnih.gov
The process generally follows a cycle for each amino acid addition:
Deprotection: Removal of the temporary Nα-protecting group (most commonly the Fmoc group) from the resin-bound peptide.
Coupling: Activation and coupling of the next protected amino acid in the sequence. For incorporating 2-FHis, an appropriately protected Fmoc-2-Fluoro-L-histidine building block is used.
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and any side-chain protecting groups are removed. bachem.com SPPS allows for precise control over the sequence and is invaluable for producing smaller peptides or protein domains for structural and functional studies where biosynthetic methods may be challenging. researchgate.netsemanticscholar.org
Investigating Protein Stability and Folding upon this compound Substitution
Incorporating a fluorinated amino acid can significantly impact the stability and folding of a protein. The high electronegativity of fluorine and the stability of the C-F bond can alter local electronic environments and steric interactions. walshmedicalmedia.com Fluorination is known to enhance the stability of some protein folds, in part due to the hyperhydrophobic character of fluorocarbons which can strengthen the hydrophobic core. walshmedicalmedia.compnas.org
However, the effect is highly context-dependent. Global replacement of a natural amino acid with a fluorinated analog can sometimes compromise folding and function. pnas.org For instance, the substitution of different positions on an aromatic ring can lead to different outcomes; studies on PvuII endonuclease showed that incorporating 3-fluoro-phenylalanine resulted in a stable and active enzyme, whereas 2-fluoro- and 4-fluoro-phenylalanine substitutions led to decreased stability and activity. walshmedicalmedia.com The introduction of 2-FHis alters the pKa and electronic distribution of the imidazole (B134444) ring, which can affect hydrogen bonding networks and electrostatic interactions that are critical for maintaining the native protein structure. walshmedicalmedia.comresearchgate.net Therefore, the impact of 2-FHis on stability must be evaluated on a case-by-case basis, as it depends on the specific structural role of the histidine residue being replaced.
Functional Consequences of this compound Incorporation
The primary motivation for incorporating 2-FHis is to probe protein function. By altering the properties of a specific histidine residue, researchers can gain insight into its role in catalysis, binding, or conformational changes. ontosight.airesearchgate.net
Histidine residues are frequently found in the active sites of enzymes and at protein-ligand interfaces, where their ability to act as both a hydrogen bond donor and acceptor and to switch between protonated and neutral states is key to their function. chinaaminoacid.com The incorporation of 2-FHis is a powerful method for investigating these interactions.
The fluorine atom at the C-2 position of the imidazole ring is strongly electron-withdrawing, which significantly lowers the pKa of the side chain to approximately 1.0. researchgate.net This change effectively locks the residue in a state that mimics the protonated, imidazolium (B1220033) form of natural histidine. walshmedicalmedia.com By substituting 2-FHis for a native histidine, scientists can test the hypothesis that a protonated state is necessary for a specific binding event. If a protein containing 2-FHis retains its ability to bind a ligand, it suggests that the protonated form of the histidine residue is critical for the interaction.
This approach has been used to study the interaction between the anthrax protective antigen and its host cell receptor, CMG2, where 2-FHis was incorporated to probe the role of a specific histidine residue in the binding interface. rsc.orgnih.gov
| Property | L-Histidine | This compound | Implication for Research |
| Side Chain pKa | ~6.0 | ~1.0 researchgate.net | Allows researchers to probe the role of the histidine protonation state in function and binding. walshmedicalmedia.comresearchgate.net |
| Tautomeric Preference | Nτ-H and Nπ-H tautomers are close in energy. | The Nτ-H tautomer is more stable. nih.gov | Can be used to study the importance of a specific tautomer in a biological mechanism. nih.gov |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor. chinaaminoacid.com | Primarily acts as an H-bond donor, mimicking the protonated state. | Useful for dissecting the specific nature of hydrogen bonds in protein-ligand complexes. |
Impact on Enzyme Kinetic Parameters (kcat, Km)
The substitution of L-histidine with its fluorinated analog, this compound (2-FHis), serves as a powerful tool for investigating enzyme mechanisms and substrate specificity. The introduction of a highly electronegative fluorine atom at the C-2 position of the imidazole ring drastically lowers the side-chain pKa from approximately 6.0 in histidine to about 1.0 in 2-FHis. nih.govwalshmedicalmedia.comresearchgate.net This modification, which alters the electronic properties while maintaining a similar size (isosterism), allows researchers to probe the importance of the histidine residue's protonation state and electronic character in enzyme catalysis. nih.govresearchgate.net
Detailed research into specific enzymes reveals the nuanced impact of this substitution on kinetic parameters such as the catalytic constant (kcat) and the Michaelis constant (Km).
A notable example is the study of OvoA, a non-heme iron enzyme involved in the biosynthesis of ovothiol. rsc.orgrsc.org Researchers found that OvoA exhibits remarkable tolerance for 2-FHis as a substrate. Despite the significantly electron-poor nature of the 2-FHis imidazole ring, the enzyme converts it to 2-fluoro-5-L-histidyl-L-cysteine sulfoxide (B87167) with nearly the same efficiency as it does the natural substrate, L-histidine. rsc.org This finding was crucial as it challenged proposed reaction mechanisms that depended on the nucleophilic character of the imidazole ring. rsc.orgrsc.org The kinetic efficiency (kcat/Km) for OvoA with L-histidine is approximately 1.0 x 10⁴ M⁻¹s⁻¹, and the observation that 2-FHis is an efficient substrate suggests a similar value for the fluorinated analog. rsc.org
Another enzyme, histidine ammonia-lyase (HAL), which catalyzes the first step in the degradation of L-histidine, is also known to be active with this compound as a substrate. mdpi.com The ability of HAL to process this analog underscores its utility in exploring the electronic requirements within the enzyme's active site.
The data below summarizes the kinetic parameters for the enzyme OvoA with its natural substrates. The efficiency with this compound is reported to be nearly identical to that of L-histidine.
| Enzyme | Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| OvoA | L-cysteine | 3.3 | 3.5 x 10⁻⁴ | 9.4 x 10³ | rsc.org |
| OvoA | L-histidine | 3.3 | 3.3 x 10⁻⁴ | 1.0 x 10⁴ | rsc.org |
| OvoA | This compound | N/A | N/A | ~1.0 x 10⁴ | rsc.org |
Analysis of Protein-Protein Interaction Interfaces
The incorporation of this compound into proteins is a valuable strategy for analyzing the interfaces of protein-protein interactions (PPIs). By replacing a specific histidine residue with 2-FHis, scientists can probe the structural and functional importance of that residue in mediating or stabilizing interactions with other proteins. rsc.org The unique physicochemical properties of 2-FHis, particularly its altered pKa and the presence of the fluorine atom as a spectroscopic probe, provide insights that are not attainable with standard mutagenesis. nih.govwalshmedicalmedia.com
Fluorohistidine-labeling can be employed to dissect the role of individual histidine residues in PPIs. A specific example is the efficient labeling of the capillary morphogenesis protein 2 (CMG2) at position His121 with 2-FHis. rsc.org This site-specific incorporation allows researchers to investigate how this particular residue contributes to the protein's interactions, highlighting the utility of 2-FHis as a tool to probe the function of histidine in biomolecular interactions. nih.govrsc.org
Furthermore, the fluorine atom itself serves as a sensitive reporter for techniques like ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. walshmedicalmedia.commdpi.com This method allows for the direct observation of the local environment around the fluorinated residue. Changes in the ¹⁹F-NMR signal upon the binding of an interacting partner can provide detailed information about conformational changes, binding events, and the nature of the interaction interface at a specific site within the protein. walshmedicalmedia.com This approach is a powerful component of protein engineering and functional studies, enabling a deeper understanding of the molecular basis for protein recognition and complex formation. walshmedicalmedia.comontosight.ai
More advanced techniques in chemical biology also leverage the unique reactivity of amino acid side chains to map interaction surfaces. While not directly using 2-FHis as the cross-linker, some methods use reagents that react with specific residues like histidine, lysine, or tyrosine at interaction interfaces. cas.cn The ability to substitute a key histidine with 2-FHis and observe a change in such a cross-linking pattern can help to confirm the residue's location at the protein-protein interface and its role in the interaction.
Advanced Spectroscopic and Biophysical Probing with 2 Fluoro L Histidine
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is the principal technique for leveraging the benefits of 2-FHis incorporation. The fluorine-19 nucleus possesses several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in detection sensitivity that is 83% of that of a proton. researchgate.netbiophysics.orggoogle.com Furthermore, because fluorine is virtually absent in naturally occurring biological systems, ¹⁹F NMR spectra are free from background signals. researchgate.netbiorxiv.org The ¹⁹F chemical shift is also exceptionally sensitive to the local chemical and electrostatic environment, with a much broader chemical shift range compared to protons, allowing for the resolution of individual signals even in large proteins. researchgate.netbiophysics.orgnih.gov
The high sensitivity of the ¹⁹F chemical shift to its surroundings makes 2-FHis an exquisite probe for tracking protein conformational changes. walshmedicalmedia.comgoogle.com When a protein transitions between different functional states, the local environment around a specific 2-FHis residue often changes, leading to a corresponding change in its ¹⁹F chemical shift. nih.gov By incorporating 2-FHis at various key locations within a protein, researchers can map the regions of the molecule that are involved in a conformational change. nih.gov This approach has been used to monitor structural rearrangements resulting from ligand binding, protein-protein interactions, or changes in environmental conditions like pH. walshmedicalmedia.comgoogle.com The simplicity of one-dimensional ¹⁹F NMR often allows for the rapid detection of these changes, making it a powerful tool for studying protein dynamics in systems up to 100 kDa and even larger membrane proteins. biorxiv.orgnih.gov
The precise chemical shift of a ¹⁹F nucleus in a 2-FHis-labeled protein serves as a detailed reporter on its immediate microenvironment, including factors like van der Waals packing and local electrostatics. nih.govscholaris.ca Changes in these parameters, which occur during dynamic protein processes, can be directly observed as shifts in the ¹⁹F NMR spectrum. researchgate.netbiophysics.org
Furthermore, ¹⁹F NMR can be used to quantitatively measure the degree of solvent exposure of a particular residue. nih.govscholaris.ca This is often accomplished by introducing a soluble paramagnetic broadening agent, such as a nitroxide spin label (e.g., TEMPOL), into the sample. Residues on the protein surface that are accessible to the solvent will interact with the paramagnetic agent, leading to a significant broadening and attenuation of their NMR signal. Buried residues, in contrast, are shielded from this effect. By comparing spectra taken in the presence and absence of the broadening agent, the solvent accessibility of each 2-FHis label can be determined, providing crucial information about protein topology and conformational states. nih.govscholaris.ca
A defining characteristic of 2-Fluoro-L-histidine is the dramatic impact of the fluorine substitution on the pKa of the imidazole (B134444) side chain. The highly electronegative fluorine atom at the C-2 position exerts a strong inductive electron-withdrawing effect. nih.gov This effect pulls electron density away from the ring's nitrogen atoms, stabilizing the neutral form and making the ring significantly less basic. walshmedicalmedia.comnih.gov Consequently, the pKa of the 2-FHis side chain is reduced to approximately 1.0-1.2, a substantial drop from the physiological pKa of ~6.0 for natural histidine. walshmedicalmedia.comnih.govresearchgate.net This means that, unlike histidine, 2-FHis remains in its neutral tautomeric form at physiological pH. walshmedicalmedia.comnih.gov This property makes it a valuable tool for probing the role of histidine protonation in enzyme mechanisms and protein stability. nih.govresearchgate.net
The protonation state of the 2-FHis imidazole ring has a direct and measurable effect on the ¹⁹F NMR chemical shift. Studies have shown that the protonation of the 2-FHis ring results in a deshielded, or downfield, shift in the ¹⁹F signal. nih.gov For example, upon acid titration from neutral pH to a pH of ~1, the ¹⁹F chemical shift of 2-FHis was observed to shift downfield by approximately 4.5 ppm. nih.govresearchgate.net This deshielding upon protonation is attributed to a decrease in electron charge density on the fluorine atom. nih.gov This predictable correlation allows ¹⁹F NMR to be used as an unambiguous reporter on the protonation state of the labeled residue.
The electron-withdrawing nature of the fluorine atom also influences hydrogen bonding. Crystal structure analysis shows alterations in the bond lengths and angles of the imidazole ring compared to L-histidine, which in turn affects the length and strength of hydrogen bonds formed by the side chain. nih.gov The sensitivity of the ¹⁹F chemical shift can thus report on the formation or breaking of hydrogen bonds involving the 2-FHis residue during protein function.
| Species | Protonation State | Approximate pH | 19F Chemical Shift (ppm) | Change upon Protonation (ppm) |
|---|---|---|---|---|
| 2-Fluoro-histidine | Neutral | ~7 | 59.80 | +4.49 |
| 2-Fluoro-histidine | Protonated | ~1 | 64.29 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD analysis is performed on both the wild-type protein and the 2-FHis-labeled variant. By comparing their CD spectra, researchers can determine if the proportions of α-helices, β-sheets, and random coil structures remain consistent. biorxiv.orgwichita.edu In most cases, the substitution of histidine with its monofluorinated analog is found to be structurally conservative, with CD spectra showing only minor or negligible differences. scholaris.cawichita.edu This confirmation is critical to ensure that any observed changes in protein dynamics or function measured by other techniques, such as ¹⁹F NMR, are attributable to the subtle electronic and steric properties of the probe itself within a native-like structure, rather than being artifacts of large-scale misfolding. scholaris.ca
Fluorescence Spectroscopy for Structural Probing (if applicable as a reporter group)
While this compound is a powerful probe for NMR spectroscopy, its use as a direct fluorescent reporter group is not well-established in the scientific literature. The imidazole side chain of histidine is not intrinsically fluorescent, unlike the indole (B1671886) ring of tryptophan. The introduction of a fluorine atom at the C-2 position does not impart significant fluorescence properties. The vast majority of biophysical studies utilizing 2-FHis rely on its utility as an NMR probe. walshmedicalmedia.comnih.govnih.gov
One commercial supplier has claimed that this compound can be used as a "fluorescent resonance probe," but this assertion is not substantiated by peer-reviewed research articles, which overwhelmingly focus on its NMR applications. cymitquimica.com Therefore, while specialized fluorescent probes have been developed to detect the presence of histidine, 2-FHis itself is not typically employed as a fluorescent probe for structural analysis in proteins. rsc.org Its primary and validated role in advanced biophysical probing is firmly rooted in the unique advantages it offers for ¹⁹F NMR studies. walshmedicalmedia.comscholaris.ca
Metabolic Fates of 2 Fluoro L Histidine in Model Systems Non Clinical
Pathways of 2-Fluoro-L-histidine Catabolism and Turnover in Research Organisms
The in vivo fate of this compound has been investigated in murine models, revealing significant differences in its turnover and catabolism compared to L-histidine. Studies using radiolabeled tracers have shown that 2-F-His has a notably slower rate of excretion and a prolonged retention in tissues.
In a comparative study in mice, the whole-body excretion half-life of isotope derived from [3H]2-F-His was more than double that of [14C]L-His. A substantial portion of the administered 2-F-His remains in the tissues for an extended period in an acid-soluble form, which contrasts with L-histidine, the bulk of which is either incorporated into protein or rapidly metabolized and excreted. After 72 hours, approximately 90% of the isotope from [3H]2-F-His found in tissues was in this acid-soluble pool, indicating slow metabolic clearance.
| Parameter | L-Histidine ([14C]His) | This compound ([3H]2-F-His) |
|---|---|---|
| Whole-Body Excretion Half-Life (T1/2) | 5 hours | 11.4 hours |
| Tissue Retention (Acid-Soluble Fraction at 72 hrs) | Minor component | ~90% of total tissue isotope |
Interaction with Histidine Salvage Pathways
As an essential amino acid in mammals, L-histidine cannot be synthesized de novo, and its primary "salvage" or reutilization pathway is its incorporation into new proteins via protein synthesis. The metabolic fate of this compound is heavily influenced by its interaction with this pathway. In vivo studies have demonstrated that 2-F-His is incorporated into proteins in murine tissues, confirming its recognition and processing by the cellular protein synthesis machinery. This incorporation is sensitive to cycloheximide, an inhibitor of protein synthesis, verifying that 2-F-His follows the conventional ribosomal pathway.
The gateway for an amino acid to enter this pathway is its recognition by the corresponding aminoacyl-tRNA synthetase. In this case, histidyl-tRNA synthetase (HisRS) must recognize 2-F-His, catalyze its attachment to the histidine-specific tRNA (tRNAHis), and form 2-fluoro-L-histidyl-tRNAHis. nih.govwikipedia.org The successful incorporation of 2-F-His into proteins serves as strong evidence that it is a substrate for HisRS.
Comparison of Metabolic Enzymes Processing L-Histidine versus this compound
The fluorine substitution at the C-2 position of the imidazole (B134444) ring fundamentally alters the electronic nature of the molecule, which in turn affects its interaction with the active sites of enzymes that normally process L-histidine. nih.gov A comparison of key metabolic enzymes reveals a varied substrate tolerance for this fluorinated analog.
Histidyl-tRNA Synthetase (HisRS): This enzyme is responsible for the crucial first step in protein synthesis: the charging of tRNAHis with its cognate amino acid. wikipedia.org As established by the in vivo incorporation of 2-F-His into proteins in mice, HisRS accepts 2-F-His as a substrate. This demonstrates that the active site of HisRS can accommodate the fluorinated imidazole ring and successfully catalyze the aminoacylation reaction, making protein synthesis a primary metabolic fate for this analog.
Histidine Ammonia-Lyase (HAL): HAL is the rate-limiting enzyme in the principal catabolic pathway of L-histidine, converting it to urocanic acid. wikipedia.org Studies with purified bacterial HAL have shown that the enzyme is active with this compound, confirming it as a substrate. nih.gov This indicates that despite the altered pKa of the imidazole ring, the enzyme can still bind 2-F-His and catalyze the elimination of ammonia (B1221849). However, the slow in vivo clearance suggests the kinetics of this reaction may be significantly less favorable than with the natural substrate, L-histidine.
Histidine Decarboxylase (HDC): This enzyme catalyzes the conversion of L-histidine to histamine, a critical biogenic amine involved in neurotransmission and immune responses. wikipedia.orgnih.gov The suitability of 2-F-His as a substrate or inhibitor for HDC has not been definitively reported in the reviewed literature. However, the enzymatic mechanism of HDC is sensitive to the electronic properties of the imidazole ring. The strong electron-withdrawing effect of the fluorine atom at the C-2 position drastically lowers the ring's basicity. nih.gov This chemical modification could plausibly render 2-F-His a poor substrate or even an inhibitor of histidine decarboxylase, though specific enzymatic studies are required to confirm this.
| Enzyme | Function | Interaction with L-Histidine | Interaction with this compound |
|---|---|---|---|
| Histidyl-tRNA Synthetase (HisRS) | Attaches histidine to tRNAHis for protein synthesis | Natural Substrate | Substrate (inferred from in vivo protein incorporation) |
| Histidine Ammonia-Lyase (HAL) | Initiates histidine catabolism to urocanic acid | Natural Substrate | Substrate (confirmed in vitro) nih.gov |
| Histidine Decarboxylase (HDC) | Converts histidine to histamine | Natural Substrate | Interaction not definitively reported; likely a poor substrate or inhibitor due to altered ring pKa. |
Implications for Chemical Biology and Analogs Design
Design Principles for Next-Generation Fluorinated Histidine Analogs
The design of new fluorinated histidine analogs is guided by principles aimed at fine-tuning the specific properties of the imidazole (B134444) side chain to probe or modulate protein function. The primary considerations revolve around the unique effects of the highly electronegative fluorine atom on the electronics, pKa, stability, and steric profile of the amino acid.
Key design principles include:
pKa Modulation : The most significant consequence of adding a fluorine atom to the imidazole ring is a dramatic reduction in the side chain's pKa. walshmedicalmedia.com For L-histidine, the pKa is approximately 6.0, allowing it to function as both a proton donor and acceptor at physiological pH. In contrast, 2-FHis has a pKa of about 1.2. walshmedicalmedia.com This renders the imidazole ring essentially unprotonated and unable to participate in acid-base catalysis under normal biological conditions. walshmedicalmedia.com Future analog designs can target even finer pKa gradations by altering the position or number of fluorine substituents to systematically study pH-dependent mechanisms.
Tautomer Stabilization : The imidazole ring of histidine exists in two tautomeric forms, the Nτ-H and Nπ-H tautomers. Fluorination at the C2 position preferentially stabilizes the τ-tautomer. This principle is critical for designing analogs to investigate enzyme active sites where a specific histidine tautomer is required for catalysis or binding. vulcanchem.com In contrast, fluorination at the C4 position (to create 4-Fluoro-L-histidine) favors the π-tautomer, providing a complementary tool for protein engineering. vulcanchem.com
Enhanced Stability and Altered Interactions : Fluorination can increase the thermal and proteolytic stability of peptides and proteins. walshmedicalmedia.com The strong carbon-fluorine bond enhances chemical robustness. Furthermore, the introduction of fluorine alters local polarity and hydrophobic interactions. acs.orgacs.org While highly fluorinated side chains can increase hydrophobicity and stabilize protein cores, minimal fluorination, as in 2-FHis, offers a more subtle perturbation. acs.orgnih.gov Designers of next-generation analogs consider how fluorination will impact packing within hydrophobic cores and its effect on cation-π or hydrogen bonding interactions. walshmedicalmedia.com
Spectroscopic Probes : A core principle in the design of fluorinated analogs is the use of the ¹⁹F nucleus as a sensitive NMR probe. walshmedicalmedia.commdpi.com Since ¹⁹F is naturally 100% abundant and absent from biological systems, it provides a background-free signal. The chemical shift of the fluorine in 2-FHis is highly sensitive to the local microenvironment, allowing researchers to monitor conformational changes, ligand binding, and changes in local polarity and pH in real-time. vulcanchem.com
Table 1: Comparison of Physicochemical Properties of L-Histidine and 2-Fluoro-L-histidine
| Property | L-Histidine | This compound | Implication for Analog Design |
|---|---|---|---|
| Side Chain pKa | ~6.0 | ~1.2 walshmedicalmedia.com | Drastically alters acid-base catalytic ability; creates a "pH-inert" probe. |
| Dominant Tautomer (pH 7) | Mixture of Nτ-H and Nπ-H | Nτ-tautomer vulcanchem.com | Allows for the design of analogs that lock the imidazole ring into a specific tautomeric state. |
| Protonation State (pH 7) | Can be neutral or cationic | Almost exclusively neutral | Removes the ability to act as a proton shuttle, isolating structural roles from catalytic ones. |
| ¹⁹F NMR Signal | None | Present | Provides a sensitive, non-perturbative spectroscopic handle for studying protein dynamics. walshmedicalmedia.comvulcanchem.com |
| Electronic Character | Aromatic, capable of H-bonding and metal coordination | Strong electron-withdrawing effect from fluorine nih.gov | Alters nucleophilicity and hydrogen bonding capabilities, useful for probing electronic requirements of enzymes. |
Development of this compound as a Bioorthogonal Label
Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. acs.orgwikipedia.org A bioorthogonal label typically consists of a small, abiotic functional group (a "chemical reporter") that can be installed onto a biomolecule and then selectively reacted with a complementary probe, often carrying a fluorophore or affinity tag. mdpi.comresearchgate.net Common bioorthogonal reactive pairs include azides with alkynes (in copper-catalyzed or strain-promoted "click chemistry") and tetrazines with strained alkenes. acs.orgacs.org
While this compound is a powerful tool in chemical biology, it is not considered a bioorthogonal label in the conventional sense of participating in a specific ligation or "click" reaction. The C-F bond is generally inert and does not possess a complementary reactive partner for selective covalent bond formation under biological conditions. acs.org
Instead, the utility of 2-FHis in living systems stems from its function as a bioorthogonal probe for spectroscopic analysis and mechanistic investigation. Its key "bioorthogonal" features are:
The ¹⁹F Nucleus as a Spectroscopic Reporter : The fluorine atom serves as an effective label for ¹⁹F NMR spectroscopy. walshmedicalmedia.com Because fluorine is absent in naturally occurring biomolecules, the ¹⁹F signal from an incorporated 2-FHis residue is background-free. This allows for the precise study of protein structure, dynamics, and interactions in a way that does not perturb the system. mdpi.com
Electronic Perturbation as a Probe : The fluorine atom's strong electron-withdrawing effect, which dramatically lowers the pKa, is a form of "electronic bioorthogonality." walshmedicalmedia.comnih.gov It allows researchers to dissect the electronic requirements of biological processes, such as enzyme catalysis, without introducing bulky substituents that might cause steric clashes. nih.gov
Therefore, the development of 2-FHis has not been for creating new ligation chemistries, but for providing a subtle yet powerful probe to report on the local environment within a protein or to test the functional importance of histidine's electronic properties. ontosight.ai
Contributions to Understanding Histidine Post-Translational Modifications (e.g., Phosphorylation, Methylation)
Post-translational modifications (PTMs) of histidine, such as phosphorylation and methylation, are crucial for regulating a wide array of cellular processes, including signal transduction and cell cycle control. rsc.orgnih.gov These modifications depend on the nucleophilic character of the imidazole ring's nitrogen atoms. rsc.org The development of 2-FHis has provided a unique chemical tool to investigate the mechanistic underpinnings of these PTMs.
Histidine can be phosphorylated on either the Nπ or Nτ nitrogen, a reaction catalyzed by histidine kinases. nih.govdrug-dev.com Similarly, histidine methyltransferases catalyze the transfer of a methyl group to one of the ring nitrogens. rsc.org Both reactions require a nitrogen atom with sufficient nucleophilicity to attack the phosphate (B84403) donor (like ATP) or the methyl donor (S-adenosylmethionine). rsc.org
The incorporation of 2-FHis in place of a native histidine residue serves as a powerful test for the importance of the imidazole ring's electronic properties in these modification events. The fluorine atom at the C2 position is strongly electron-withdrawing, significantly pulling electron density from the imidazole ring and drastically reducing the nucleophilicity of both ring nitrogens. nih.gov
By substituting a target histidine with 2-FHis in a protein substrate, researchers can determine if the corresponding kinase or methyltransferase can still modify the residue.
If the PTM is abolished , it provides strong evidence that the enzymatic reaction is dependent on the inherent nucleophilicity and protonation state of a standard histidine residue.
If the PTM were to proceed , it would suggest a different mechanism that does not rely on the typical electronic character of histidine, although this outcome is considered highly unlikely given the known mechanisms of these enzymes.
While direct studies extensively documenting the use of 2-FHis to probe specific phosphorylation or methylation events are emerging, the established chemical principles make it an invaluable tool for this purpose. It allows for the decoupling of structural roles from the electronic requirements of catalysis, offering a precise way to dissect the mechanisms of enzymes that mediate histidine PTMs. nih.govrsc.org
Impact on Site-Directed Mutagenesis Studies of Histidine Residues
Site-directed mutagenesis is a cornerstone technique in biochemistry used to understand the function of specific amino acids in proteins by replacing them with other residues. acs.orgnih.gov The substitution of a critical histidine with a simple amino acid like alanine (B10760859) can confirm its importance but often leads to a complete loss of function, yielding limited mechanistic insight. The use of this compound as a replacement for histidine in mutagenesis studies offers a far more nuanced approach. acs.org
The primary impact of 2-FHis in these studies is its ability to act as a nearly perfect structural mimic of a protonated histidine while being electronically "silenced." walshmedicalmedia.com Because its pKa is ~1.2, the 2-FHis side chain remains in a neutral, unprotonated state at physiological pH and cannot participate in proton transfer, a key catalytic function of many histidine residues. walshmedicalmedia.comnih.gov This allows researchers to distinguish between two fundamental roles a histidine residue might play:
A structural role : where the residue's size, shape, and placement are critical for maintaining the protein's three-dimensional architecture or active site geometry.
A catalytic role : where the residue actively participates in the chemical reaction, often by acting as a general acid or base to shuttle protons.
When a native histidine is replaced with 2-FHis:
If the enzyme retains significant activity, it suggests the histidine's primary role is structural.
If the enzyme's activity is severely diminished or eliminated, it strongly implies that the histidine's ability to be protonated and act as a proton shuttle is essential for its catalytic function.
Table 2: Research Findings from Site-Directed Mutagenesis Using this compound
| Protein Studied | Histidine Residue(s) Replaced | Key Finding | Reference |
|---|---|---|---|
| Ribonuclease A (RNase A) | Catalytic histidines | Substitution with 2-FHis was used to probe the pH-activity profile, revealing mechanistic dependencies on the tautomeric state and protonation capability of the active site histidines. | vulcanchem.com |
| Anthrax Protective Antigen (PA) | His121 | Successful incorporation of 2-FHis allowed for the unambiguous identification of the histidine tautomer in the crystal structure, clarifying its role in protein-protein interactions. vulcanchem.com The labeling also helped probe interactions with the capillary morphogenesis protein 2 (CMG2). rsc.org | vulcanchem.comrsc.org |
| General Enzyme Studies | Active site histidines | 2-FHis is widely used as a tool to probe enzyme mechanisms and biomolecular interactions by dissecting the role of proton transfer from purely structural contributions. | nih.govresearchgate.net |
This approach provides much higher-resolution data than a simple alanine scan, making 2-FHis an indispensable tool for the precise dissection of enzyme mechanisms and protein structure-function relationships. ontosight.aiacs.org
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Remaining Questions
The unnatural amino acid 2-Fluoro-L-histidine (2-FHis) has emerged as a significant tool in biochemistry and pharmacology for probing the structure and function of proteins and enzymes. ontosight.ai The substitution of a hydrogen atom with fluorine at the C-2 position of the imidazole (B134444) ring dramatically lowers the side-chain pKa to approximately 1.0, a significant deviation from the pKa of 6.0 for natural L-histidine. walshmedicalmedia.comresearchgate.net This alteration means that at physiological pH, the imidazole ring of 2-FHis is not protonated, making it a valuable analogue for investigating the role of histidine protonation in biological processes. walshmedicalmedia.com
Key research findings have demonstrated the utility of 2-FHis in elucidating enzyme mechanisms and biomolecular interactions. nih.gov For instance, its incorporation into the anthrax toxin protective antigen (PA) has been instrumental in studies of its stability, pore formation, and translocation, providing evidence that histidine protonation is a critical trigger for pore formation. walshmedicalmedia.com In the context of infectious diseases, 2-FHis has been shown to inhibit the in vitro growth of Plasmodium falciparum, the parasite responsible for malaria. asm.org Studies have indicated that 2-FHis reduces the uptake of isoleucine and histidine by the parasite and inhibits the development of mature trophozoites. asm.org Electron microscopy has revealed that 2-FHis causes a decrease in the number of knobs on the surface of infected erythrocytes and leads to an accumulation of electron-dense material under the parasite membrane, suggesting a distinct mechanism of action compared to other halogenated histidine analogues. asm.org
Despite these advances, several questions regarding this compound remain:
Off-target effects: The metabolic fate of 2-FHis and its potential off-target effects in complex biological systems are yet to be comprehensively characterized.
Mechanistic details of its antimalarial activity: The precise molecular targets and the complete mechanism by which 2-FHis inhibits P. falciparum growth and knob formation require further investigation.
Broad applicability as an enzyme inhibitor: While showing promise, the full spectrum of enzymes that can be effectively inhibited by 2-FHis is still an active area of research.
Emerging Methodologies for Studying this compound
The study of this compound and other fluorinated amino acids is being advanced by a number of emerging methodologies, primarily focused on their incorporation into proteins and subsequent analysis.
Biosynthetic Incorporation and In-cell NMR: A significant advancement is the biosynthetic incorporation of fluorinated amino acids into proteins in various expression systems, including human cells. nih.gov This allows for the study of protein structure and dynamics within a more native environment. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this context. walshmedicalmedia.comnih.gov The high sensitivity of the 19F nucleus and the lack of a natural fluorine background signal in biological systems enable the acquisition of clean, high-resolution spectra, providing detailed information about the local environment of the fluorinated residue. nih.gov
Advanced Synthesis and Protein Engineering: Chemical synthesis methods, such as solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL), offer precise, site-specific incorporation of 2-FHis into peptides and small proteins. rsc.org These techniques provide ultimate control over the placement of the unnatural amino acid. rsc.org Furthermore, the evolution of engineered translational machinery in host cells is a promising approach to enhance the efficiency and fidelity of 2-FHis incorporation in vivo. d-nb.info
Computational and Structural Biology: The development of force field parameters for fluorinated amino acids, compatible with molecular dynamics (MD) simulations, is a crucial emerging methodology. acs.org These parameters allow for the computational modeling of the conformational dynamics of proteins containing 2-FHis, providing insights that can complement experimental data from techniques like NMR and X-ray crystallography. researchgate.netacs.org Single-crystal X-ray crystallography of 2-FHis itself has provided a detailed understanding of its distinct structural properties compared to L-histidine, which is essential for accurately interpreting its effects within a protein structure. nih.gov
| Methodology | Application in this compound Research | Key Advantages |
| Biosynthetic Incorporation | Production of 2-FHis-containing proteins in cellular systems. | Allows for the study of proteins in a native-like environment. |
| 19F NMR Spectroscopy | Probing the structure, dynamics, and interactions of 2-FHis-labeled proteins. nih.gov | High sensitivity and low background signal in biological samples. nih.gov |
| Chemical Synthesis (SPPS/NCL) | Site-specific incorporation of 2-FHis into peptides and proteins. rsc.org | Precise control over the location of the unnatural amino acid. rsc.org |
| Molecular Dynamics (MD) Simulations | Computational modeling of the structure and dynamics of 2-FHis-containing proteins. acs.org | Provides atomic-level insights to complement experimental data. acs.org |
| X-ray Crystallography | Determining the high-resolution structure of 2-FHis and proteins incorporating it. nih.gov | Provides precise atomic coordinates and reveals structural changes. nih.gov |
Potential for this compound as a Tool in Novel Biological Systems and Processes
The unique properties of this compound position it as a valuable tool for exploring and engineering novel biological systems and processes.
Synthetic Biology and Biocontainment: The incorporation of unnatural amino acids like 2-FHis into the genetic code of organisms is a cornerstone of synthetic biology. This can be used to create novel proteins with enhanced or entirely new functions. Furthermore, creating organisms that are auxotrophic for 2-FHis, meaning they require it for survival, is a promising strategy for biocontainment of genetically modified organisms.
Probing Post-Translational Modifications: Histidine residues are subject to various post-translational modifications (PTMs) that play crucial roles in regulating protein function. rsc.org 2-FHis can be used as a chemical probe to study the enzymes involved in these PTMs and to understand the functional consequences of modifying specific histidine residues. rsc.org
Designing Novel Biocatalysts and Therapeutics: The ability to introduce 2-FHis into enzymes opens up possibilities for creating novel biocatalysts with altered stability, substrate specificity, or catalytic activity. d-nb.info The enhanced stability of some fluorinated proteins could be particularly advantageous for industrial applications. researchgate.net In the realm of therapeutics, the unique properties of 2-FHis could be exploited to design peptide-based drugs with improved stability and bioavailability. walshmedicalmedia.com Its demonstrated activity against P. falciparum also suggests potential for the development of novel antimalarial agents. asm.org
Investigating Membrane Protein Interactions: The altered electronics of the 2-FHis imidazole ring can be used to probe the role of cation-π interactions in membrane protein stability and function. walshmedicalmedia.com This can provide a deeper understanding of how proteins are embedded in and interact with cellular membranes.
Q & A
Q. What are the key structural differences between 2-Fluoro-L-histidine (2-FHis) and L-histidine, and how do they influence its biochemical applications?
The fluorine atom at the C-2 position of the imidazole ring induces significant electronic and geometric changes compared to L-histidine. The N(2)–C(6)–N(3) bond angle increases to 115.7(2)° (vs. 112.2(2)° in L-histidine), enhancing sp² hybridization due to fluorine’s electron-withdrawing effect . The reduced pKa (~1) of the imidazole side chain makes 2-FHis a valuable tool for studying histidine’s role in enzyme mechanisms under acidic conditions, such as proton transfer or metal coordination .
Q. What methodology is recommended for synthesizing this compound with high purity?
Synthesis involves protecting the amino group with trifluoroacetic anhydride (avoiding acetylase I interference) and hydrolyzing the final product with 1 N NaOH. Critical steps include controlling reaction pH to prevent side reactions and using slow evaporation of aqueous solutions to grow high-quality crystals for structural validation .
Q. How does X-ray crystallography confirm the structural identity of this compound?
Single-crystal X-ray diffraction (Bruker APEXII CCD detector, λ = 0.71073 Å) at 150 K resolves the P2₁2₁2₁ space group (a=5.1880(3) Å, b=7.3480(5) Å, c=18.7169(12) Å). Refinement using SAINT and SHELX software (R-factor = 0.043, wR = 0.125) confirms bond-length variations, such as the elongated C(4)–N(3) bond (1.405(3) Å) and shortened C(6)–N(3) bond (1.292(3) Å), attributable to fluorine’s inductive effects .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data when interpreting hydrogen-bonding networks in 2-FHis?
Discrepancies in hydrogen-bond lengths (e.g., intramolecular N(3)–N(1) distance of 2.860(3) Å vs. shorter bonds in L-histidine) can arise from fluorine’s electronic effects. Use anisotropic displacement parameter analysis and electron density maps (Δρmax = 0.42 e Å⁻³) to distinguish static disorder from dynamic motion. Cross-validate with spectroscopic methods (e.g., NMR or FTIR) to resolve ambiguities .
Q. What strategies optimize the incorporation of 2-FHis into proteins for mechanistic studies?
Use site-directed mutagenesis to replace histidine codons with amber stop codons, followed by orthogonal aminoacyl-tRNA synthetase/tRNA pairs in cell-free expression systems. Verify incorporation via mass spectrometry and assess functional impacts using enzyme kinetics (e.g., kcat/KM changes under varying pH) .
Q. How should researchers design experiments to analyze the protonation state of 2-FHis in enzyme active sites?
Perform pH-dependent X-ray crystallography (collecting data at 0.5 pH unit intervals) and correlate structural changes with activity assays. Monitor the C(2)–F bond’s vibrational frequency via Raman spectroscopy, as protonation alters electron density around fluorine .
Q. What computational methods are suitable for modeling 2-FHis’s electronic perturbations in molecular dynamics simulations?
Employ density functional theory (DFT) with a 6-31G* basis set to parameterize fluorine’s partial charges and polarizability. Validate against experimental bond angles and electrostatic potential maps. Use QM/MM hybrid models to simulate enzymatic reactions involving 2-FHis .
Methodological Best Practices
- Data Collection : For crystallography, ensure a data-to-parameter ratio >12.4 to minimize overfitting. Use SADABS for absorption correction (Tmin/Tmax = 0.978/0.983) .
- Synthesis : Monitor reaction progress via TLC (Rf comparison with L-histidine) and confirm purity through HPLC (C18 column, 0.1% TFA mobile phase) .
- Documentation : Follow Beilstein Journal guidelines: report synthesis details in the main text (≤5 compounds) and provide refinement parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
